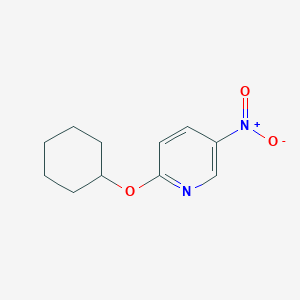

2-(Cyclohexyloxy)-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxy-5-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDQRJQZCZFCOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510978 |

Source

|

| Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85003-00-5 |

Source

|

| Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Cyclohexyloxy)-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of 2-(cyclohexyloxy)-5-nitropyridine, a key heterocyclic building block with significant potential in pharmaceutical and materials science. The document details a robust and reproducible synthetic protocol, starting from readily available precursors, and offers an in-depth analysis of the compound's physicochemical and spectroscopic properties. The causality behind experimental choices, safety considerations, and potential applications, particularly in drug development as a pharmaceutical intermediate, are discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this versatile molecule.

Introduction: The Significance of 2-(Cyclohexyloxy)-5-nitropyridine in Modern Synthesis

Nitropyridine derivatives are a cornerstone in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile scaffold for constructing complex molecular architectures. 2-(Cyclohexyloxy)-5-nitropyridine, with its unique combination of a bulky cyclohexyloxy group and a reactive nitro-activated pyridine core, presents a valuable intermediate for the synthesis of novel compounds with potential therapeutic activities.

The strategic placement of the cyclohexyloxy group at the 2-position and the nitro group at the 5-position creates a distinct electronic and steric profile. This arrangement is particularly relevant in the design of kinase inhibitors and other targeted therapies where specific interactions with biological macromolecules are desired. This guide aims to provide a thorough understanding of the synthesis and properties of this compound, enabling its effective utilization in research and development.

Synthesis of 2-(Cyclohexyloxy)-5-nitropyridine: A Step-by-Step Approach

The synthesis of 2-(cyclohexyloxy)-5-nitropyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 5-nitropyridine ring by the incoming cyclohexoxide nucleophile. The entire synthetic workflow can be conceptualized as a two-stage process: the synthesis of the key precursor, 2-chloro-5-nitropyridine, followed by the final substitution reaction.

Caption: Overall synthetic workflow for 2-(Cyclohexyloxy)-5-nitropyridine.

Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine

A reliable and scalable synthesis of the crucial intermediate, 2-chloro-5-nitropyridine, begins with the nitration of 2-aminopyridine, followed by diazotization and chlorination. This multi-step process is well-documented and provides high yields of the desired product.

2.1.1. Step 1: Synthesis of 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine. This reaction must be carefully controlled to favor the formation of the 5-nitro isomer.

-

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Once the 2-aminopyridine has completely dissolved, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 55-65°C) for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice, and the pH is adjusted to 5.5-6.0 with a sodium hydroxide solution to precipitate the product.

-

The resulting solid is filtered, washed with cold water, and dried to yield 2-amino-5-nitropyridine.

-

2.1.2. Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

The amino group of 2-amino-5-nitropyridine is then converted to a hydroxyl group via a diazotization reaction.

-

Protocol:

-

Dissolve 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid.

-

Cool the solution to below 0°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.

-

After the addition, the reaction mixture is stirred for a short period, and the completion of the reaction is monitored by TLC.

-

The resulting solution containing the diazonium salt is then carefully heated to induce hydrolysis, forming 2-hydroxy-5-nitropyridine.

-

Upon cooling, the product precipitates and can be collected by filtration, washed, and dried.

-

2.1.3. Step 3: Synthesis of 2-Chloro-5-nitropyridine

The final step in the precursor synthesis is the chlorination of 2-hydroxy-5-nitropyridine using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2]

-

Protocol:

-

In a reaction vessel, a mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride is prepared.

-

Phosphorus pentachloride is added portion-wise to the mixture.

-

The reaction mixture is heated at reflux for several hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

-

The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to give 2-chloro-5-nitropyridine.

-

Final Synthesis Step: Nucleophilic Aromatic Substitution

The culmination of the synthesis is the reaction of 2-chloro-5-nitropyridine with cyclohexanol in the presence of a base. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack by the cyclohexoxide ion.

Caption: General mechanism of the SNAr reaction.

-

Experimental Protocol:

-

Preparation of Sodium Cyclohexoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous cyclohexanol to a suspension of sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexoxide.

-

Substitution Reaction: To the freshly prepared solution of sodium cyclohexoxide, add a solution of 2-chloro-5-nitropyridine in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(cyclohexyloxy)-5-nitropyridine.

-

Physicochemical and Spectroscopic Properties

A thorough characterization of 2-(cyclohexyloxy)-5-nitropyridine is essential for its use in further synthetic applications and for quality control purposes. The following table summarizes its key properties.

| Property | Value |

| Chemical Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available in the searched literature |

| Boiling Point | Data not available in the searched literature |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

| CAS Number | 85003-00-5 |

Spectroscopic Data (Predicted and Expected):

While specific experimental spectra were not found in the literature, the expected spectroscopic features can be predicted based on the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with the nitro group causing a downfield shift. The cyclohexyl group will exhibit a series of multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. The carbons of the cyclohexyl group will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O-C stretching of the ether linkage, and aromatic C-H and C=N stretching of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development and Beyond

The primary application of 2-(cyclohexyloxy)-5-nitropyridine lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4][5] The nitropyridine moiety is a well-established pharmacophore and a synthetic handle for further functionalization.

Potential as a PI3 Kinase Inhibitor Intermediate:

One promising area of application is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. A patent for heterocyclic compounds as PI3K inhibitors describes molecules containing a "6-cyclohexyloxy-2-napthyloxy" moiety. While not a direct derivative, the presence of the cyclohexyloxy group in 2-(cyclohexyloxy)-5-nitropyridine makes it a potentially valuable starting material for the synthesis of analogs or related compounds targeting this important enzyme family, which is implicated in cancer and inflammatory diseases.

The nitro group in 2-(cyclohexyloxy)-5-nitropyridine can be readily reduced to an amino group, which can then be further derivatized through various coupling reactions to build more complex molecular scaffolds.

Caption: Synthetic utility of 2-(Cyclohexyloxy)-5-nitropyridine.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-(cyclohexyloxy)-5-nitropyridine and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Nitropyridine compounds can be hazardous, and their N-oxide intermediates are suspected carcinogens. Therefore, it is crucial to handle these materials with care and to follow all institutional safety guidelines.

Conclusion

2-(Cyclohexyloxy)-5-nitropyridine is a valuable and versatile building block in organic synthesis. Its preparation, while multi-stepped, is achievable through well-established chemical transformations. The unique structural features of this compound make it an attractive intermediate for the synthesis of novel molecules with potential applications in drug discovery, particularly in the development of targeted therapies. This guide provides a solid foundation for researchers and scientists to confidently synthesize, characterize, and utilize 2-(cyclohexyloxy)-5-nitropyridine in their research endeavors. Further exploration of its reactivity and applications is warranted and is expected to lead to the discovery of new and important chemical entities.

References

- Google Patents. (2013). US8445507B2 - Hydantoin compounds.

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Google Patents. (2010). US7790905B2 - Pharmaceutical propylene glycol solvate compositions.

-

ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]

- Google Patents. (2002). US6492518B1 - Process for the preparation of novel photo-stabilizer.

- Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Retrieved from [Link]

-

Baghdad Science Journal. (2019). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Retrieved from [Link]

-

ResearchGate. (2017). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. Retrieved from [Link]

Sources

- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]

- 5. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Cyclohexyloxy)-5-nitropyridine for Drug Development Professionals

Introduction: The Strategic Importance of the 2-Alkoxy-5-nitropyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The strategic introduction of specific functional groups onto this heterocyclic core dramatically influences its physicochemical properties and biological activity. Among the myriad of substituted pyridines, the 2-(cyclohexyloxy)-5-nitropyridine scaffold has emerged as a particularly valuable intermediate in drug discovery and development. Its importance lies in the versatile reactivity of its constituent parts: the activated pyridine ring, the sterically significant cyclohexyloxy group, and the readily transformable nitro group.

This technical guide provides a comprehensive exploration of the core reaction mechanisms associated with 2-(cyclohexyloxy)-5-nitropyridine, from its synthesis to its subsequent functionalization. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deep dive into the causality behind the synthetic strategies, thereby empowering the rational design of novel molecular entities.

Part 1: Synthesis of 2-(Cyclohexyloxy)-5-nitropyridine via Nucleophilic Aromatic Substitution (SNAr)

The primary route to 2-(cyclohexyloxy)-5-nitropyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental to the functionalization of electron-deficient aromatic systems. The synthesis begins with a suitable precursor, 2-chloro-5-nitropyridine, which is itself synthesized from more readily available starting materials.

Precursor Synthesis: The Preparation of 2-Chloro-5-nitropyridine

The synthesis of the key starting material, 2-chloro-5-nitropyridine, is a multi-step process that typically begins with 2-aminopyridine.[3] A common industrial method involves the nitration of 2-aminopyridine, followed by diazotization and subsequent chlorination.[4][5][6]

A representative synthetic sequence is as follows:

-

Nitration: 2-aminopyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring, yielding 2-amino-5-nitropyridine.[3]

-

Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine is then subjected to diazotization using sodium nitrite in an acidic medium, followed by hydrolysis to yield 2-hydroxy-5-nitropyridine.[3][4]

-

Chlorination: The final step involves the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to afford the desired 2-chloro-5-nitropyridine.[3][5]

The Core Reaction: SNAr Mechanism for the Formation of 2-(Cyclohexyloxy)-5-nitropyridine

The central reaction for the synthesis of 2-(cyclohexyloxy)-5-nitropyridine is the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with cyclohexanol. The pyridine ring, inherently electron-deficient, is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 5-position.[7]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of cyclohexanol using a strong base, such as sodium hydride (NaH), to form the more nucleophilic cyclohexoxide anion. This anion then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chloride leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, 2-(cyclohexyloxy)-5-nitropyridine.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General SNAr mechanism for the synthesis of 2-(cyclohexyloxy)-5-nitropyridine.

The Causality Behind Experimental Choices

-

Choice of Base (Sodium Hydride): Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating alcohols like cyclohexanol.[8] Its insolubility in organic solvents means the reaction occurs on the surface of the NaH powder. The in-situ formation of the highly reactive sodium cyclohexoxide drives the reaction forward. The only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture.

-

Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed for this reaction. These solvents are capable of solvating the sodium cation of the alkoxide but do not interfere with the nucleophilicity of the alkoxide anion. The absence of protic sources is critical to prevent quenching of the strong base and the alkoxide nucleophile.

-

Reaction Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate. However, the temperature must be carefully controlled to avoid potential side reactions.

Illustrative Experimental Protocol

Materials:

-

2-Chloro-5-nitropyridine

-

Cyclohexanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

SNAr Reaction: To the resulting solution of sodium cyclohexoxide, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 2-(cyclohexyloxy)-5-nitropyridine.

Diagram 2: Experimental Workflow for the Synthesis of 2-(Cyclohexyloxy)-5-nitropyridine

Caption: A typical experimental workflow for the synthesis of 2-(cyclohexyloxy)-5-nitropyridine.

Part 2: Subsequent Reactivity of 2-(Cyclohexyloxy)-5-nitropyridine

The synthetic utility of 2-(cyclohexyloxy)-5-nitropyridine extends beyond its initial formation. The nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group: Gateway to the 5-Aminopyridine Scaffold

The reduction of the nitro group to an amine is a pivotal transformation in the context of drug development. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring and providing a key site for further molecular elaboration. The resulting compound, 5-amino-2-(cyclohexyloxy)pyridine, is a highly valuable building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[9]

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. Common methods include:

-

Catalytic Hydrogenation: This is a clean and efficient method using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas.

-

Metal-Acid Systems: Reagents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are also effective.

Illustrative Protocol for Nitro Group Reduction:

-

Dissolve 2-(cyclohexyloxy)-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(cyclohexyloxy)pyridine, which can be purified further if necessary.

Diagram 3: Key Reaction Pathways of 2-(Cyclohexyloxy)-5-nitropyridine

Caption: Key synthetic transformations involving 2-(cyclohexyloxy)-5-nitropyridine.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 5-amino-2-alkoxypyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[10]

The 5-amino group of 5-amino-2-(cyclohexyloxy)pyridine serves as a crucial attachment point for building more complex molecular architectures that can bind to the active site of specific kinases. The cyclohexyloxy group at the 2-position can provide beneficial steric bulk and lipophilicity, which can enhance binding affinity and improve pharmacokinetic properties.

Part 3: Data Presentation and Characterization

While specific, experimentally determined quantitative data and NMR spectra for 2-(cyclohexyloxy)-5-nitropyridine were not available in the searched literature, the following tables provide a summary of the key transformations and expected analytical characteristics.

Table 1: Summary of Key Synthetic Transformations

| Transformation | Starting Material | Key Reagents | Product | Typical Reaction Conditions |

| SNAr | 2-Chloro-5-nitropyridine | Cyclohexanol, NaH | 2-(Cyclohexyloxy)-5-nitropyridine | Anhydrous THF, reflux |

| Nitro Reduction | 2-(Cyclohexyloxy)-5-nitropyridine | H₂, Pd/C | 5-Amino-2-(cyclohexyloxy)pyridine | Ethanol, room temperature |

Table 2: Predicted 1H and 13C NMR Chemical Shift Regions for 2-(Cyclohexyloxy)-5-nitropyridine

| Nucleus | Structural Unit | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| 1H | Pyridine H (position 6) | 8.8 - 9.2 | Downfield due to deshielding from the nitro group and ring nitrogen. |

| Pyridine H (position 4) | 8.2 - 8.5 | Downfield due to the nitro group. | |

| Pyridine H (position 3) | 6.8 - 7.2 | Upfield relative to other pyridine protons. | |

| Cyclohexyl O-CH | 4.8 - 5.2 | ||

| Cyclohexyl CH₂ | 1.2 - 2.0 | A complex multiplet. | |

| 13C | Pyridine C-O (position 2) | 160 - 165 | |

| Pyridine C-NO₂ (position 5) | 140 - 145 | ||

| Pyridine C (position 6) | 145 - 150 | ||

| Pyridine C (position 4) | 135 - 140 | ||

| Pyridine C (position 3) | 110 - 115 | ||

| Cyclohexyl O-CH | 75 - 80 | ||

| Cyclohexyl CH₂ | 20 - 35 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Conclusion: A Versatile Intermediate for Modern Drug Discovery

2-(Cyclohexyloxy)-5-nitropyridine is a synthetically accessible and highly versatile intermediate whose value in drug discovery is rooted in its predictable and efficient reaction mechanisms. The core synthetic route, a nucleophilic aromatic substitution, is a robust and well-understood transformation. The true power of this scaffold, however, lies in the subsequent reactivity of the nitro group. Its reduction to an amine opens the door to a vast chemical space, enabling the construction of complex and highly functionalized molecules, most notably potent kinase inhibitors. A thorough understanding of the reaction mechanisms and experimental nuances detailed in this guide is paramount for any medicinal or process chemist aiming to leverage the full potential of this important building block in the development of next-generation therapeutics.

References

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P

-

(PDF) 2-Chloro-5-nitropyridine - ResearchGate. (URL: [Link])

-

(12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (URL: [Link])

-

2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: [Link])

-

Sodium hydride - Wikipedia. (URL: [Link])

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (URL: [Link])

-

Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity - PubMed. (URL: [Link])

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (URL: [Link])

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

- WO2014051164A2 - Production method of thienopyrimidine derivative - Google P

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (URL: [Link])

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 7. PYRIDINE-D5(7291-22-7) 13C NMR spectrum [chemicalbook.com]

- 8. WO2013154878A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexyloxy)-5-nitropyridine

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-(Cyclohexyloxy)-5-nitropyridine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction: The Structural Significance of 2-(Cyclohexyloxy)-5-nitropyridine

2-(Cyclohexyloxy)-5-nitropyridine is a substituted pyridine derivative featuring a cyclohexyloxy group at the 2-position and a nitro group at the 5-position. The electronic properties of the pyridine ring are significantly influenced by the interplay of the electron-donating cyclohexyloxy group and the electron-withdrawing nitro group. Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will provide a comprehensive overview of the expected spectroscopic characteristics, grounded in fundamental principles and data from analogous structures.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 2-(Cyclohexyloxy)-5-nitropyridine. These predictions are based on established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-(Cyclohexyloxy)-5-nitropyridine are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Cyclohexyloxy)-5-nitropyridine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Pyridine Ring | |||

| H-3 | ~6.8-7.0 | ~110-115 | Shielded by the adjacent electron-donating cyclohexyloxy group. |

| H-4 | ~8.2-8.4 | ~135-140 | Deshielded due to the electron-withdrawing effect of the nitro group and the ring nitrogen. |

| H-6 | ~9.0-9.2 | ~145-150 | Strongly deshielded by the adjacent ring nitrogen and the para-nitro group. |

| C-2 | - | ~162-165 | Attached to the electronegative oxygen of the cyclohexyloxy group. |

| C-3 | - | ~110-115 | Influenced by the electron-donating C-2 substituent. |

| C-4 | - | ~135-140 | Deshielded by the nitro group at the meta-position. |

| C-5 | - | ~140-145 | Directly attached to the electron-withdrawing nitro group. |

| C-6 | - | ~145-150 | Deshielded by the adjacent ring nitrogen. |

| Cyclohexyloxy Group | |||

| O-CH | ~5.2-5.4 | ~75-80 | The methine proton and carbon are deshielded by the attached oxygen. |

| CH₂ (axial & equatorial) | ~1.2-2.0 | ~24-35 | Complex multiplet due to overlapping signals of the methylene groups in the cyclohexane ring. |

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyclohexyloxy)-5-nitropyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for 2-(Cyclohexyloxy)-5-nitropyridine are listed below.

Table 2: Predicted IR Absorption Bands for 2-(Cyclohexyloxy)-5-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| ~3100-3000 | Medium | Aromatic C-H stretch | Vibrations of the C-H bonds on the pyridine ring. |

| ~2950-2850 | Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of C-H bonds in the cyclohexyl group. |

| ~1590-1570 | Strong | C=N stretch | Stretching vibration of the pyridine ring. |

| ~1530-1500 & ~1350-1330 | Strong, Sharp | Asymmetric & Symmetric NO₂ stretch | Characteristic strong absorptions for aromatic nitro compounds.[1][2] |

| ~1250-1200 | Strong | Aryl-O stretch | Asymmetric C-O-C stretching vibration of the aryl ether linkage.[3] |

| ~1100-1050 | Strong | Alkyl-O stretch | Symmetric C-O-C stretching vibration of the alkyl ether linkage.[3] |

The quality of an IR spectrum is highly dependent on the sample preparation technique.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Analysis:

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-(Cyclohexyloxy)-5-nitropyridine (Molecular Weight: 222.24 g/mol ), electron ionization (EI) is a common technique.

Table 3: Predicted Key Fragments in the EI-MS of 2-(Cyclohexyloxy)-5-nitropyridine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 222 | [M]⁺ | Molecular ion |

| 140 | [M - C₆H₁₀]⁺ | Loss of cyclohexene via a McLafferty-type rearrangement. |

| 124 | [M - C₆H₁₁O]⁺ | Cleavage of the C-O bond between the pyridine ring and the cyclohexyloxy group. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation after loss of the nitro and cyclohexyloxy groups. |

EI-MS is a hard ionization technique that provides detailed structural information through fragmentation analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the characterization of 2-(Cyclohexyloxy)-5-nitropyridine. The combination of NMR, IR, and MS techniques offers a comprehensive structural analysis, enabling researchers to confirm the identity and purity of this compound. The provided protocols outline standard procedures for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel pyridine-based molecules.

References

-

National Institute of Standards and Technology. 2-Amino-5-nitropyridine. [Link]

-

PubChem. 5-Nitropyridine-2-thiol. [Link]

-

National Institute of Standards and Technology. 2-(Benzylamino)-5-nitropyridine. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

Sources

Physicochemical properties of 2-(Cyclohexyloxy)-5-nitropyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexyloxy)-5-nitropyridine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the adage "a compound is only as good as its properties" holds profound truth. The journey from a promising molecular structure to a viable drug candidate is paved with rigorous characterization, where physicochemical properties serve as the critical gatekeepers of success. 2-(Cyclohexyloxy)-5-nitropyridine, a heterocyclic compound identified as a valuable pharmaceutical intermediate, is no exception.[1] Its utility in the synthesis of novel therapeutic agents necessitates a deep and functional understanding of its intrinsic properties.

This guide provides a comprehensive analysis of the key physicochemical parameters of 2-(Cyclohexyloxy)-5-nitropyridine. It is designed for researchers, medicinal chemists, and formulation scientists, moving beyond a simple recitation of data to explain the causality behind experimental choices and the profound implications of these properties on the drug development lifecycle. We will explore lipophilicity (LogP), aqueous solubility, and ionization state (pKa), detailing not just their values but also the robust, self-validating methodologies used to determine them.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent analysis. The structural and fundamental properties of 2-(Cyclohexyloxy)-5-nitropyridine are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(cyclohexyloxy)-5-nitropyridine | [1][2] |

| CAS Number | 85003-00-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| Canonical SMILES | O=C1=CC=C(OC2CCCCC2)N=C1 | [2] |

| InChI Key | SJDQRJQZCZFCOQ-UHFFFAOYSA-N | [2] |

| Purity | Commercially available up to >99% | [1] |

| Primary Use | Pharmaceutical intermediate, research chemical | [1] |

Section 2: Lipophilicity (LogP) - A Predictor of Membrane Permeability

Field Insight: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a paramount parameter in drug design. It governs a molecule's ability to traverse biological membranes, influences its binding to plasma proteins, and can be a harbinger of off-target toxicity. A delicate balance is required; while sufficient lipophilicity is essential for absorption, excessive values can lead to poor solubility, rapid metabolism, and non-specific binding.

The partition coefficient (P) is defined as the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

| Parameter | Value | Interpretation |

| Calculated LogP | 2.93 | Indicates significant lipophilicity, suggesting good potential for membrane permeability but also flagging a potential risk for low aqueous solubility.[2] |

Experimental Determination of LogP: Methodologies and Rationale

While calculated LogP values are useful for initial screening, experimental determination is crucial for accurate lead optimization.

Method 1: The Shake-Flask Method (Gold Standard)

This method is the definitive technique for LogP determination due to its direct measurement of partitioning.[5] Its primary advantage is accuracy, though it is lower in throughput compared to chromatographic methods.[6]

Step-by-Step Protocol:

-

Preparation: Prepare a solution of 2-(Cyclohexyloxy)-5-nitropyridine in the phase in which it is more soluble (likely n-octanol, given its LogP).

-

Partitioning: Add this solution to a separatory funnel containing a pre-determined volume of the second, immiscible phase (e.g., phosphate-buffered saline, pH 7.4). Ensure both phases are mutually saturated prior to the experiment to prevent volume shifts.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the measured concentrations.

Caption: Workflow for LogP determination via the Shake-Flask method.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a widely used indirect method that correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.[5] It is significantly faster and requires less material than the shake-flask method, making it suitable for screening larger sets of compounds.

Causality: The choice between these methods depends on the stage of research. RP-HPLC is excellent for rapid, comparative analysis in early discovery, while the more resource-intensive Shake-Flask method provides the accuracy needed for late-stage lead optimization and regulatory submissions.

Section 3: Aqueous Solubility - The Gateway to Bioavailability

Field Insight: A drug must be in solution to be absorbed by the body. Poor aqueous solubility is a leading cause of failure for promising drug candidates, resulting in low and erratic bioavailability, unreliable in-vitro assay results, and significant formulation challenges.[7][8] Given the lipophilic nature of 2-(Cyclohexyloxy)-5-nitropyridine (LogP ≈ 2.93), its aqueous solubility is a property that demands rigorous experimental evaluation.

Solubility can be assessed in two primary ways: kinetic and thermodynamic. The choice is dictated by the needs of the discovery phase.[9][10]

Experimental Determination of Aqueous Solubility: Methodologies and Rationale

Method 1: Kinetic Solubility Assay (High-Throughput Screening)

This assay measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated organic stock solution (typically DMSO).[8][11] It is not a measure of true equilibrium solubility but is invaluable for rapidly ranking compounds in early discovery.[9]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Add aliquots of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

-

Precipitation Detection: Allow a short incubation period (e.g., 1-2 hours) at room temperature. The formation of precipitate is detected by measuring the turbidity of the solution using nephelometry or light scattering.[7][9]

-

Endpoint: The kinetic solubility is the concentration at which the measured turbidity crosses a predefined threshold.

Method 2: Thermodynamic Solubility Assay (The "Gold Standard")

This assay measures the true equilibrium solubility of a compound.[8] It involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period. This method is more time- and material-intensive but provides the definitive solubility value required for lead optimization and formulation development.[9][11]

Step-by-Step Protocol:

-

Suspension: Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer.

-

Equilibration: Agitate the suspension using a shaker or stirrer for a prolonged period (typically 18-24 hours) at a controlled temperature to ensure thermodynamic equilibrium is reached.[9]

-

Separation: Separate the undissolved solid from the solution via filtration or high-speed centrifugation.

-

Quantification: Analyze the clear filtrate/supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Section 4: Ionization Constant (pKa) - The Influence of pH

Field Insight: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 2-(Cyclohexyloxy)-5-nitropyridine, the pyridine nitrogen atom is a potential basic center. However, the potent electron-withdrawing effect of the nitro group at the 5-position is expected to significantly suppress its basicity, resulting in a low pKa value. Understanding this pKa is critical, as the ionization state of a drug dramatically affects its solubility, absorption profile across the pH gradient of the gastrointestinal tract, and its ability to bind to its biological target.

Experimental Determination of pKa: Methodologies and Rationale

Method 1: Potentiometric Titration

This is a highly precise and historically standard method for pKa measurement.[12] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Step-by-Step Protocol:

-

Solution Prep: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). A concentration of at least 10⁻⁴ M is typically required.[12][13]

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Titration: Place the solution in a temperature-controlled vessel and immerse the pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is located at the midpoint of the buffer region on the titration curve.[13][14] This point can be precisely identified from the inflection point of the curve or its first derivative.[12][15]

Caption: Workflow for pKa determination via Potentiometric Titration.

Method 2: UV-Vis Spectrophotometry

This method is an excellent alternative, particularly for compounds with a chromophore close to the ionization site, which is the case for 2-(Cyclohexyloxy)-5-nitropyridine.[12] It relies on the principle that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.

Causality: The choice of method often comes down to compound availability and properties. Potentiometric titration is robust but requires a larger amount of pure compound.[12] UV-Vis spectrophotometry is more sensitive, requiring less material, but is only applicable if the compound has a suitable chromophore that changes upon ionization.

Conclusion

2-(Cyclohexyloxy)-5-nitropyridine presents a physicochemical profile characteristic of many modern drug discovery intermediates: it is a lipophilic molecule (calculated LogP ~2.93) that is anticipated to have limited aqueous solubility and a weakly basic center. This profile underscores the absolute necessity of early and accurate experimental characterization. The methodologies detailed in this guide—the "gold standard" shake-flask techniques for LogP and thermodynamic solubility, the high-throughput kinetic solubility assay for early screening, and potentiometric titration for precise pKa determination—are the foundational tools that enable scientists to make informed decisions. By understanding and quantifying these properties, researchers can proactively address potential liabilities in absorption and formulation, thereby de-risking the development path and maximizing the potential for transforming a promising molecule into a successful therapeutic agent.

References

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

BYJU'S. How to calculate pKa. [Link]

-

Arctom. CAS NO. 85003-00-5 | 2-(Cyclohexyloxy)-5-nitropyridine. [Link]

-

Li, C., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Koželj, M., & Orel, B. Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. The Royal Society of Chemistry. [Link]

Sources

- 1. 2-(Cyclohexyloxy)-5-nitropyridine [synhet.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. arctomsci.com [arctomsci.com]

- 4. acdlabs.com [acdlabs.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. byjus.com [byjus.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Bioactive Potential of 2-(Cyclohexyloxy)-5-nitropyridine: A Technical Guide for Medicinal Chemists

Introduction: The Untapped Potential of Alkoxynitropyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding via the nitrogen atom, coupled with its aromatic nature, allows for diverse interactions with biological targets.[1] The introduction of a nitro group to this ring system dramatically alters its electronic properties, rendering the ring electron-deficient and susceptible to nucleophilic aromatic substitution. This reactivity makes nitropyridines exceptionally valuable as versatile intermediates for the synthesis of more complex, biologically active molecules.[2][3] This guide focuses on a specific, yet underexplored, member of this class: 2-(Cyclohexyloxy)-5-nitropyridine. We will provide a comprehensive technical overview of its synthesis, its transformation into a key amine intermediate, and its potential as a precursor for novel bioactive agents, exemplified by the synthesis of an N-acetylated derivative with putative anticancer activity.

Core Synthesis: A Multi-Step Pathway to 2-(Cyclohexyloxy)-5-nitropyridine

The synthesis of 2-(Cyclohexyloxy)-5-nitropyridine is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The pathway begins with the readily available 2-aminopyridine and proceeds through nitration, diazotization and hydrolysis, chlorination, and finally, a Williamson ether synthesis. This strategic sequence is designed to carefully control the regioselectivity of the substitutions on the pyridine ring.

Caption: Synthetic pathway to 2-(Cyclohexyloxy)-5-nitropyridine.

Experimental Protocols: A Step-by-Step Guide

The initial step involves the nitration of 2-aminopyridine. The amino group is a strong activating group, directing the electrophilic nitronium ion to the 5-position.

-

Protocol:

-

In a reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.[4]

-

Cool the solution to below 10°C in an ice bath.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (mixed acid) dropwise, maintaining the temperature below 10°C.[4]

-

After the addition is complete, allow the reaction to stir at a moderately elevated temperature (e.g., 58°C) for several hours until completion, as monitored by TLC.[4]

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into ice water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 5.[4]

-

The precipitated product, 2-amino-5-nitropyridine, is collected by filtration, washed with water, and dried.

-

The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

-

Protocol:

-

Prepare a solution of 2-amino-5-nitropyridine (1.0 eq) in an aqueous acid, such as hydrochloric acid.[5]

-

Cool the solution to 0-10°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature.[6]

-

After the addition, the reaction mixture is stirred at this temperature for a period of time to ensure complete formation of the diazonium salt.

-

The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

-

The product, 2-hydroxy-5-nitropyridine, precipitates from the solution and is collected by filtration, washed with cold water, and dried.[7]

-

The hydroxyl group of 2-hydroxy-5-nitropyridine is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride.

-

Protocol:

-

In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅).[8]

-

Heat the mixture to reflux (approximately 100-105°C) and maintain for several hours until the starting material is consumed (monitored by TLC).[8]

-

After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as sodium hydroxide to a pH of 8-9.[8]

-

Extract the product, 2-chloro-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[8]

-

The final step is a Williamson ether synthesis, where the chloro-substituent is displaced by cyclohexanolate.[9][10][11][12]

-

Protocol:

-

In a dry reaction flask under an inert atmosphere, add cyclohexanol to a suitable aprotic polar solvent like DMF or THF.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the cyclohexanol, forming the cyclohexanolate.

-

To this solution, add 2-chloro-5-nitropyridine (1.0 eq) and allow the reaction to warm to room temperature or gently heat to drive the reaction to completion.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(Cyclohexyloxy)-5-nitropyridine.

-

From Nitro to Amino: A Gateway to Bioactive Amides

The nitro group in 2-(Cyclohexyloxy)-5-nitropyridine serves as a masked amino group. Its reduction to 2-(cyclohexyloxy)-5-aminopyridine opens up a vast array of synthetic possibilities for creating libraries of bioactive molecules, particularly amides, which are prevalent in many drug candidates.

Caption: Conversion to the amine and subsequent acylation.

Protocol: Catalytic Hydrogenation to 2-(Cyclohexyloxy)-5-aminopyridine

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[13]

-

Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 2-(Cyclohexyloxy)-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of a noble metal catalyst, such as 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst).[14]

-

Seal the vessel and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to a suitable pressure (e.g., 3-5 bar).

-

Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-(cyclohexyloxy)-5-aminopyridine, which can be used in the next step without further purification or can be purified by chromatography if necessary.

-

Bioactive Molecule Synthesis: N-(6-(Cyclohexyloxy)pyridin-3-yl)acetamide

The resulting 2-(cyclohexyloxy)-5-aminopyridine is a valuable intermediate. To demonstrate its utility, we outline the synthesis of N-(6-(cyclohexyloxy)pyridin-3-yl)acetamide. Pyridine-based amides and ureas have shown promise as anticancer agents, and this derivative represents a novel compound within this class.[3]

Protocol: Acylation to N-(6-(Cyclohexyloxy)pyridin-3-yl)acetamide

A straightforward acylation of the newly formed amine yields the target bioactive molecule.

-

Protocol:

-

Dissolve 2-(cyclohexyloxy)-5-aminopyridine (1.0 eq) in a suitable solvent like toluene or dichloromethane.[15]

-

Add acetic anhydride (1.4 eq) to the solution.[15]

-

The reaction can be stirred at room temperature or gently heated (e.g., 100°C in toluene) for a few hours until the starting material is consumed.[15]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-(6-(cyclohexyloxy)pyridin-3-yl)acetamide.

-

Discussion: Rationale and Potential Biological Activity

The multi-step synthesis of 2-(Cyclohexyloxy)-5-nitropyridine is a testament to the strategic manipulation of directing group effects and reactivity in heterocyclic chemistry. The final acylation to produce N-(6-(cyclohexyloxy)pyridin-3-yl)acetamide is a logical step towards generating molecules with potential therapeutic value. Numerous studies have highlighted the anticancer properties of pyridine derivatives.[16][17][18] The mechanism of action for such compounds can be diverse, ranging from kinase inhibition to disruption of microtubule polymerization. The synthesized acetamide, with its combination of a lipophilic cyclohexyloxy group and a hydrogen-bonding capable amide moiety, presents an interesting profile for biological screening.

| Compound | Structure | Molecular Weight | Potential Biological Activity |

| 2-(Cyclohexyloxy)-5-nitropyridine | C₁₁H₁₄N₂O₃ | 222.24 g/mol | Precursor |

| 2-(Cyclohexyloxy)-5-aminopyridine | C₁₁H₁₆N₂O | 192.26 g/mol | Intermediate |

| N-(6-(Cyclohexyloxy)pyridin-3-yl)acetamide | C₁₃H₁₈N₂O₂ | 234.29 g/mol | Anticancer (putative) |

Conclusion and Future Directions

This technical guide has detailed a robust and logical synthetic pathway to 2-(Cyclohexyloxy)-5-nitropyridine and its subsequent conversion to a key amine intermediate and a potential bioactive acetamide. The methodologies presented are based on well-established chemical principles and provide a solid foundation for researchers in drug discovery. The true potential of this scaffold lies in the vast chemical space that can be explored starting from the 2-(cyclohexyloxy)-5-aminopyridine intermediate. The synthesis of diverse libraries of amides, ureas, sulfonamides, and other derivatives, followed by high-throughput screening, could lead to the discovery of novel therapeutic agents for a range of diseases, including cancer. The strategic use of 2-(Cyclohexyloxy)-5-nitropyridine as a precursor exemplifies the power of thoughtful synthetic design in the quest for new medicines.

References

-

Starosotnikov, A., & Bastrakov, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 692. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1424. [Link]

-

PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]

-

Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 34(9), 1437-1445. [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]

-

Al-Ostath, A., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. World Journal of Pharmaceutical Research, 11(10), 845-866. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

chemeurope.com. (n.d.). Williamson ether synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

Al-Taifi, E. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ALGERIAN JOURNAL OF BIOSCEINCES, 1(1), 1-6. [Link]

-

Singh, U. P., & Singh, P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 12(8), 1279-1309. [Link]

-

Bakhite, E. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5645. [Link]

-

Hassan, T., & Saadi, F. M. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences, 33(1), 33-45. [Link]

-

Barbero, N., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 28(1), 167-175. [Link]

-

Al-Taifi, E. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ALGERIAN JOURNAL OF BIOSCEINCES, 1(1), 1-6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson_ether_synthesis [chemeurope.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 16. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journaljpri.com [journaljpri.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Structural Elucidation of 2-(Cyclohexyloxy)-5-nitropyridine

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is the bedrock upon which all subsequent investigations are built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its three-dimensional architecture. For novel molecules like 2-(Cyclohexyloxy)-5-nitropyridine, a substituted pyridine derivative with potential applications as a pharmaceutical intermediate, rigorous structural elucidation is not merely a procedural step but a scientific necessity.[1] This guide provides a comprehensive, in-depth exploration of the multi-technique approach required to unequivocally determine the structure of this compound, moving beyond a simple listing of methods to explain the underlying scientific rationale for each experimental choice.

Strategic Synthesis: A Rational Approach to Molecular Assembly

The journey to structural elucidation begins with the synthesis of the target molecule. A plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloro-5-nitropyridine, with cyclohexanol. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, making the chlorine atom at the 2-position a good leaving group.

Experimental Protocol: Synthesis of 2-(Cyclohexyloxy)-5-nitropyridine

-

Preparation of Cyclohexoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry cyclohexanol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases, to form sodium cyclohexoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium cyclohexoxide solution, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the 2-chloro-5-nitropyridine spot and the appearance of a new, less polar spot indicates the formation of the desired product.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(cyclohexyloxy)-5-nitropyridine as a solid.

Unveiling the Molecular Framework: A Multi-Spectroscopic Approach

A single analytical technique is rarely sufficient for the complete structural elucidation of a novel compound. A synergistic combination of spectroscopic methods provides a detailed and cross-validated understanding of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms. For our analysis, we will predict the spectra based on the closely related analogue, 2-methoxy-5-nitropyridine, and general principles of NMR spectroscopy.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 (Pyridine) | ~8.9 - 9.1 | d | ~2.5 | 1H |

| H4 (Pyridine) | ~8.2 - 8.4 | dd | ~9.0, 2.5 | 1H |

| H3 (Pyridine) | ~6.8 - 7.0 | d | ~9.0 | 1H |

| H1' (Cyclohexyl) | ~5.2 - 5.4 | m | - | 1H |

| H2'/H6' (Cyclohexyl, axial) | ~1.8 - 2.0 | m | - | 2H |

| H2'/H6' (Cyclohexyl, equatorial) | ~1.6 - 1.8 | m | - | 2H |

| H3'/H5'/H4' (Cyclohexyl) | ~1.2 - 1.6 | m | - | 6H |

-

Rationale: The pyridine protons are in the deshielded region due to the aromatic ring current and the electron-withdrawing effect of the nitro group. H6 is the most deshielded due to its proximity to the electronegative nitrogen and the nitro group. The cyclohexyl protons will appear in the upfield region. The methine proton (H1') attached to the oxygen will be the most deshielded of the cyclohexyl protons.

The carbon NMR spectrum will indicate the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~162 - 164 |

| C5 (Pyridine) | ~140 - 142 |

| C4 (Pyridine) | ~138 - 140 |

| C6 (Pyridine) | ~135 - 137 |

| C3 (Pyridine) | ~110 - 112 |

| C1' (Cyclohexyl) | ~78 - 80 |

| C2'/C6' (Cyclohexyl) | ~32 - 34 |

| C3'/C5' (Cyclohexyl) | ~25 - 27 |

| C4' (Cyclohexyl) | ~23 - 25 |

-

Rationale: The pyridine carbons will be in the aromatic region, with C2 being the most deshielded due to its direct attachment to the electronegative oxygen and nitrogen atoms. The carbon bearing the nitro group (C5) will also be significantly deshielded. The cyclohexyl carbons will appear in the aliphatic region.

To confirm the assignments made from the 1D spectra, 2D NMR experiments are essential.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[2][3] It will show cross-peaks between H6 and C6, H4 and C4, H3 and C3, H1' and C1', and the corresponding protons and carbons of the cyclohexyl ring. This provides definitive one-bond connectivity information.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons.[2][3] Key expected correlations include:

-

H6 to C4 and C5

-

H4 to C2, C5, and C6

-

H3 to C2 and C5

-

H1' to C2 of the pyridine ring and C2'/C6' of the cyclohexyl ring.

-

These HMBC correlations are crucial for establishing the connectivity between the cyclohexyloxy group and the pyridine ring at the C2 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a 500 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).

Visualization of NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.